molecular formula C9H9Cl2NS B1379673 [(3-Chloro-1-benzothien-2-yl)methyl]amine hydrochloride CAS No. 1390654-86-0

[(3-Chloro-1-benzothien-2-yl)methyl]amine hydrochloride

Cat. No. B1379673
M. Wt: 234.14 g/mol
InChI Key: ISQCRQBMNLERKE-UHFFFAOYSA-N
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Description

“[(3-Chloro-1-benzothien-2-yl)methyl]amine hydrochloride” is a chemical compound with the molecular formula C9H9Cl2NS . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of “[(3-Chloro-1-benzothien-2-yl)methyl]amine hydrochloride” can be represented by the InChI code 1S/C9H8ClNS.ClH/c10-9-6-3-1-2-4-7 (6)12-8 (9)5-11;/h1-4H,5,11H2;1H . This code provides a detailed description of the arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“[(3-Chloro-1-benzothien-2-yl)methyl]amine hydrochloride” is a solid substance at room temperature . It has a molecular weight of 234.15 g/mol . The compound’s InChI code provides additional information about its molecular structure .

Scientific Research Applications

Medicinal Chemistry

  • Summary of the Application : This compound has been used in the synthesis of various derivatives of benzothiazole . These derivatives have been evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .
  • Methods of Application or Experimental Procedures : The compound is used as a starting material in the synthesis of 6-substituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole . The synthesis involves various chemical reactions and the use of different reagents .
  • Results or Outcomes : Some of the synthesized compounds showed significant anti-inflammatory and analgesic activities . The ulcerogenic and irritative action on the gastrointestinal mucosa, in comparison with standard drugs, was found to be low .

Synthesis of Benzimidazole Derivatives

  • Summary of the Application : This compound can be used in the synthesis of benzimidazole derivatives . These derivatives have shown antimicrobial activity against various microorganisms .
  • Methods of Application or Experimental Procedures : The compound is used as a starting material in the synthesis of 3-chloro-1-{5-[(2-methyl-1H-benzimidazole-1-yl)methyl)-1,3,4-thiadiazol-2yl}-4-(substituted) phenylazettidine-2-ones . The synthesis involves various chemical reactions and the use of different reagents .
  • Results or Outcomes : The synthesized compounds were screened for their antimicrobial activity using the cup-plate agar diffusion method against some microorganisms such as E. coli, B. subtilis, C. albicans, A. niger, Aspergillus flavus .

Synthesis of Thiadiazol Derivatives

  • Summary of the Application : This compound can be used in the synthesis of thiadiazol derivatives . These derivatives have shown antimicrobial activity against various microorganisms .
  • Methods of Application or Experimental Procedures : The compound is used as a starting material in the synthesis of 3-chloro-1-{5-[(2-methyl-1H-benzimidazole-1-yl)methyl)-1,3,4-thiadiazol-2yl}-4-(substituted) phenylazettidine-2-ones . The synthesis involves various chemical reactions and the use of different reagents .
  • Results or Outcomes : The synthesized compounds were screened for their antimicrobial activity using the cup-plate agar diffusion method against some microorganisms such as E. coli, B. subtilis, C. albicans, A. niger, Aspergillus flavus .

properties

IUPAC Name

(3-chloro-1-benzothiophen-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNS.ClH/c10-9-6-3-1-2-4-7(6)12-8(9)5-11;/h1-4H,5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQCRQBMNLERKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3-Chloro-1-benzothien-2-yl)methyl]amine hydrochloride

CAS RN

1390654-86-0
Record name Benzo[b]thiophene-2-methanamine, 3-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1390654-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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